Mycoplanecin D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

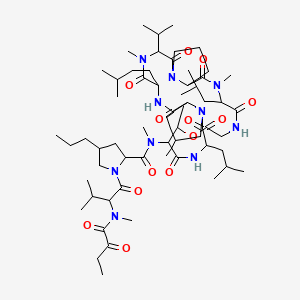

Mycoplanecin D is a potent anti-tuberculosis antibiotic that has garnered significant attention due to its unique biosynthesis and mode of action. It is part of the mycoplanecin family, which includes several compounds known for their efficacy against Mycobacterium tuberculosis . This compound is characterized by its unusual biosynthetic pathway and its ability to target the DNA polymerase III sliding clamp (DnaN), making it a promising candidate for tackling multidrug-resistant tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of mycoplanecin D involves a complex biosynthetic pathway that includes the incorporation of rare homo-amino acids and 4-alkylprolines . The biosynthetic gene cluster for this compound was identified through genome mining using bait genes from the 4-methylproline pathway . The synthesis involves multiple enzymes that catalyze the formation of the unusual building blocks, such as L-homo-leucine, L-homonorleucine, and (2S,4R)-4-ethylproline .

Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the biosynthetic pathway for large-scale production. The use of genetically engineered microorganisms to produce this compound is a promising approach, as it allows for the efficient and sustainable production of this compound .

Chemical Reactions Analysis

Types of Reactions: Mycoplanecin D undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for the biosynthesis and modification of the compound, allowing it to achieve its potent anti-tuberculosis activity.

Common Reagents and Conditions: The biosynthesis of this compound involves the use of specific enzymes and cofactors that facilitate the formation of its unique structure . Common reagents used in these reactions include various amino acids, coenzyme A derivatives, and specific enzymes that catalyze the formation of the unusual building blocks .

Major Products Formed: The major products formed from the biosynthesis of this compound include the compound itself and its derivatives, which exhibit varying degrees of anti-tuberculosis activity . These derivatives are formed through the incorporation of different amino acids and modifications to the core structure of this compound .

Scientific Research Applications

Mycoplanecin D has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying complex biosynthetic pathways and enzyme-catalyzed reactions . In biology, this compound is used to investigate the mechanisms of antibiotic resistance and the development of new anti-tuberculosis drugs . In medicine, it holds promise as a potent treatment for multidrug-resistant tuberculosis, offering a new avenue for combating this challenging disease . In industry, the production of this compound through genetically engineered microorganisms represents a sustainable approach to antibiotic production .

Mechanism of Action

Mycoplanecin D exerts its effects by targeting the DNA polymerase III sliding clamp (DnaN) in Mycobacterium tuberculosis . This unique mode of action allows it to inhibit the replication of the bacterial DNA, effectively killing the bacteria and preventing the spread of infection . The binding of this compound to DnaN is facilitated by the presence of three (2S,4R)-4-methylproline moieties, which play a crucial role in target binding and metabolic stability .

Comparison with Similar Compounds

Mycoplanecin D is unique among similar compounds due to its unusual biosynthetic pathway and its potent anti-tuberculosis activity . Similar compounds include griselimycins, which also target the DNA polymerase III sliding clamp but exhibit different structural features and biosynthetic pathways . The presence of rare homo-amino acids and 4-alkylprolines in this compound distinguishes it from other antibiotics and contributes to its superior efficacy against multidrug-resistant tuberculosis .

Conclusion

This compound is a remarkable compound with significant potential in the fight against multidrug-resistant tuberculosis. Its unique biosynthetic pathway, potent anti-tuberculosis activity, and promising applications in various scientific fields make it a valuable subject of study and development. Continued research and optimization of its production methods will pave the way for its use as a powerful antibiotic in the future.

Properties

CAS No. |

89355-38-4 |

|---|---|

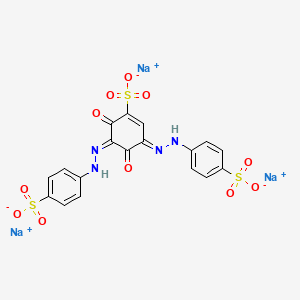

Molecular Formula |

C62H104N10O13 |

Molecular Weight |

1197.5 g/mol |

IUPAC Name |

N-methyl-1-[3-methyl-2-[methyl(2-oxobutanoyl)amino]butanoyl]-4-propyl-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C62H104N10O13/c1-19-22-41-30-47(72(33-41)62(84)51(38(11)12)68(17)60(82)48(73)20-2)59(81)69(18)52-40(14)85-49(74)31-63-53(75)45(28-36(7)8)66(15)58(80)44-23-21-26-70(44)61(83)50(37(9)10)67(16)56(78)42(25-24-34(3)4)64-54(76)46-29-39(13)32-71(46)57(79)43(27-35(5)6)65-55(52)77/h34-47,50-52H,19-33H2,1-18H3,(H,63,75)(H,64,76)(H,65,77) |

InChI Key |

HRDISPWDYCZRCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(=O)CC)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.